Propacetamol Hydrochloride Bioavailability Advantage Over Oral Paracetamol
Propacetamol hydrochloride, when administered intravenously, provides a more complete systemic exposure to its active metabolite, paracetamol, compared to oral administration of paracetamol itself. A direct head-to-head study in 12 healthy volunteers demonstrated a significantly greater mean total area under the curve (AUC) for paracetamol following a 1 g intravenous dose of propacetamol HCl (equivalent to 0.5 g paracetamol) compared to a 500 mg oral dose of paracetamol [1]. This difference in AUC translates to a calculated mean oral bioavailability of paracetamol of 82.2%, indicating that the intravenous prodrug route ensures 100% bioavailability of the intended paracetamol dose, circumventing first-pass metabolism and variable gastrointestinal absorption [1]. Plasma paracetamol concentrations became similar between the two formulations 1-2 hours post-dose, highlighting the prodrug's ability to achieve predictable therapeutic levels without the initial absorption phase delay [1].
| Evidence Dimension | Systemic Exposure (Total AUC) to Paracetamol |
|---|---|
| Target Compound Data | Mean ± SD total AUC: 25.53 ± 4.27 µg/mL·h |
| Comparator Or Baseline | Oral Paracetamol 500 mg: Mean ± SD total AUC: 21.04 ± 4.49 µg/mL·h |
| Quantified Difference | AUC difference of +4.49 µg/mL·h (p < 0.01). Mean oral bioavailability calculated as 82.2 ± 9.4%. |
| Conditions | 12 healthy volunteers; 1 g propacetamol HCl IV (15-min infusion) vs. 500 mg paracetamol oral. |
Why This Matters
For procurement, this confirms that intravenous propacetamol reliably delivers the full intended dose of paracetamol, eliminating concerns over variable oral absorption that can compromise pain management protocols.
- [1] Depré M, et al. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use. Fundam Clin Pharmacol. 1992;6(7):265-70. PMID: 1487229. View Source
